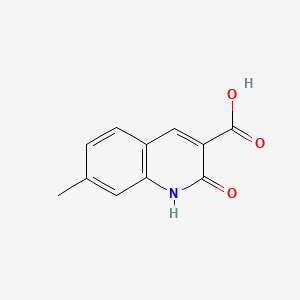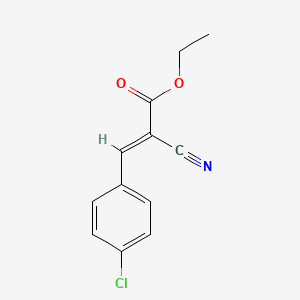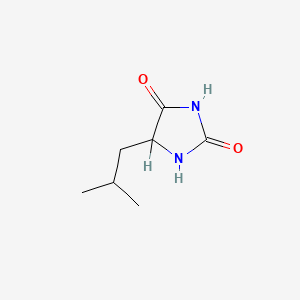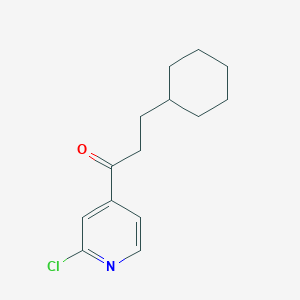
Palladium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(II) iodide is an inorganic compound of palladium and iodine . It is commercially available, though less common than palladium(II) chloride, the usual entry point to palladium chemistry . It appears as black crystals .
Synthesis Analysis
Palladium(II) iodide can be obtained by treating a dilute solution of palladium in nitric acid with sodium iodide at 80 °C . The high-temperature polymorph α-palladium(II) iodide can be produced by reaction of the elements at temperature above 600 °C . Another method involves the formation of small spherical palladium(II) iodide nanoparticles through ligand exchange, in the presence of poly(vinyl pyrrolidone) in aqueous medium at room temperature .Molecular Structure Analysis
Palladium(II) iodide is an almost X-ray amorphous black powder . The α-modification has an orthorhombic crystal structure with the space group Pnmn .Chemical Reactions Analysis
Palladium(II) iodide is insoluble in water . It reacts with iodide giving PdI4^2− anion: PdI2 + 2I− → PdI4^2− . It finds use as a catalyst . Historically, the quantity of palladium in a solution may be determined gravimetrically by precipitation as palladium(II) iodide .Physical And Chemical Properties Analysis
Palladium(II) iodide has a molar mass of 360.229 g/mol . It appears as black crystals with a density of 6.003 g/cm^3 . It is insoluble in water .科学的研究の応用
Catalysis in Organic Synthesis :
- Palladium(II) iodide plays a significant role in catalysis, especially in oxidative carbonylation reactions. For instance, it is used in the carbonylation of aniline to diphenylurea, with iron salts acting as promoters (Ferretti et al., 2019).
- It is also involved in polymerization processes, such as the coordination polymerization of isocyanides, where halogen anions, including iodide, significantly influence the reaction kinetics (Wang et al., 2019).
- Palladium-catalyzed cross-coupling reactions, including those using aryl iodides, are another area of application, providing high yields of various organic compounds (Cabezas & Ferllini, 2020).
Development of Chemical Probes :
- Palladium(II) iodide finds use in the development of chemiluminescent probes for detecting palladium ions. These probes have potential applications in monitoring palladium in various environments (Gao et al., 2019).
Material Science and Nanotechnology :
- In material science, palladium(II) iodide is used in the creation of complex catalysts, such as POP-palladium(II), which are applied in carbonylation reactions and exhibit high catalytic activities (Islam et al., 2020).
- It is also integral in the synthesis of magnetic nanoparticles-supported palladium catalysts, which are highly efficient in Suzuki-Miyaura cross-coupling reactions and offer advantages like recyclability and mild reaction conditions (Vibhute et al., 2020).
Environmental and Recovery Applications :
- Palladium(II) iodide is involved in the recovery of pure Pd(II) from spent electroplating solutions, demonstrating its importance in recycling and environmental sustainability (Nguyen et al., 2021).
作用機序
Target of Action
Palladium(II) iodide is an inorganic compound of palladium and iodine .
Mode of Action
Palladium(II) iodide reacts with iodide, giving PdI4^2− anion . This reaction can be represented as follows: PdI2 + 2I− → PdI4^2− . This interaction with its targets leads to changes in the chemical environment, facilitating various reactions.
Biochemical Pathways
Palladium complexes have been studied for their potential anticancer activity . These studies often involve metabolic effects related to the mechanisms of induced cell death and antioxidant defense .
Pharmacokinetics
It’s important to note that palladium(ii) iodide is insoluble in water , which could impact its bioavailability and distribution in biological systems.
Result of Action
Palladium complexes have been associated with effects such as the induction of cell death and changes in antioxidant defense in the context of potential anticancer activity .
Action Environment
The action of Palladium(II) iodide can be influenced by environmental factors. For instance, its solubility can affect its availability for reactions. It is insoluble in water , which means its action may be limited in aqueous environments. Furthermore, its stability could be influenced by factors such as temperature and the presence of other chemical species.
Safety and Hazards
Palladium(II) iodide is considered hazardous . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
将来の方向性
The formation of small spherical palladium(II) iodide nanoparticles and its use as a catalyst in various reactions opens up new avenues for research . The development of multinuclear catalysts, inspired by metalloenzymes with multinuclear metal complexes in their active sites, is a promising future direction .
生化学分析
Biochemical Properties
It has been used in the synthesis of new complexes with thioamides . These complexes have shown good activities against both gram positive and gram negative bacteria .
Molecular Mechanism
It is known to react with iodide, forming the PdI2−4 anion , but the implications of this reaction at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not clear.
特性
IUPAC Name |
palladium(2+);diiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Pd/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUTDROYPGBMR-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd+2].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7790-38-7 |
Source


|
| Record name | Palladium diiodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium iodide (PdI2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B3021833.png)








